1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine is a compound that features both thiazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The thiazole ring contains sulfur and nitrogen atoms, while the triazole ring consists of three nitrogen atoms. This combination of rings in a single molecule makes this compound a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine typically involves multi-step reactions. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often include the use of copper catalysts and appropriate solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the rings.
Scientific Research Applications
1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
- 1-(2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole
Uniqueness
1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine is unique due to the specific combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H7N5S |
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Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-2-11(10-9-6)1-5-3-12-4-8-5/h2-4H,1,7H2 |
InChI Key |
BKUGLLIMZSXQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC2=CSC=N2)N |
Origin of Product |
United States |
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